

An In-depth Technical Guide to the Spectral Data of Ethyl 10-Bromodecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 10-Bromodecanoate

Cat. No.: B1580412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 10-bromodecanoate** (CAS No: 55099-31-5), a compound of interest in various research and development applications. This document outlines the expected spectral characteristics based on available data and analysis of related compounds, details general experimental protocols for acquiring such data, and presents the information in a structured format for ease of reference and comparison.

Chemical Structure and Properties

- IUPAC Name: **ethyl 10-bromodecanoate**[\[1\]](#)
- Molecular Formula: $C_{12}H_{23}BrO_2$ [\[1\]](#)
- Molecular Weight: 279.21 g/mol [\[1\]](#)
- Structure:

Spectral Data Summary

The following tables summarize the expected and observed spectral data for **Ethyl 10-bromodecanoate**. Where direct experimental data for the title compound is not readily available in the public domain, predicted values and data from structurally similar compounds are provided for guidance.

Table 1: ¹H NMR Spectral Data (Predicted)

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
-CH ₃ (ethyl)	~1.25	Triplet	3H	~7.1
-CH ₂ - (ethyl)	~4.12	Quartet	2H	~7.1
-C(=O)-CH ₂ -	~2.28	Triplet	2H	~7.5
-(CH ₂) ₆ -	~1.2-1.4	Multiplet	12H	-
-CH ₂ -CH ₂ -Br	~1.85	Quintet	2H	~7.0
-CH ₂ -Br	~3.40	Triplet	2H	~6.8

Note: Predicted values are based on the analysis of similar long-chain esters and bromoalkanes. The ¹H NMR spectrum of the related compound 10-bromodecanoic acid shows a triplet at approximately 3.40 ppm for the -CH₂-Br protons, which supports the predicted chemical shift in the ethyl ester derivative.[\[2\]](#)

Table 2: ¹³C NMR Spectral Data (Predicted)

Assignment	Chemical Shift (ppm)
-CH ₃ (ethyl)	~14.2
-O-CH ₂ - (ethyl)	~60.1
-C(=O)-	~173.8
-C(=O)-CH ₂ -	~34.4
-(CH ₂) _n - (C3-C8)	~24.9 - 29.4
-CH ₂ -CH ₂ -Br	~32.8
-CH ₂ -Br	~33.9

Note: PubChem lists available ^{13}C NMR spectra from John Wiley & Sons, Inc., but the specific peak data is not directly provided.^[1] Predicted values are based on standard chemical shift tables and data for analogous long-chain esters.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~1735	Strong	C=O (Ester) stretch
~2925, ~2855	Strong	C-H (alkane) stretch
~1465	Medium	C-H (alkane) bend
~1180	Strong	C-O (Ester) stretch
~640	Medium	C-Br stretch

Note: PubChem indicates the availability of vapor phase IR spectra from SpectraBase, though specific peak values are not detailed.^[1] The values presented are characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
279/281	Molecular ion peak $[\text{M}]^+$ (presence of Br isotopes)
233/235	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
201/203	$[\text{M} - \text{COOCH}_2\text{CH}_3]^+$
88	McLafferty rearrangement: $[\text{CH}_2=\text{C}(\text{OH})\text{OCH}_2\text{CH}_3]^+$
45	$[\text{OCH}_2\text{CH}_3]^+$

Note: PubChem lists a GC-MS record from the NIST Mass Spectrometry Data Center.^[1] The fragmentation pattern is predicted based on the typical behavior of long-chain fatty acid ethyl

esters.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Ethyl 10-bromodecanoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-64
 - Relaxation Delay: 1-5 s
 - Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Parameters:
 - Spectral Width: ~220 ppm

- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2 s
- Temperature: 298 K

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **Ethyl 10-bromodecanoate** is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film is prepared by placing a drop of the sample between two KBr or NaCl plates.
- FTIR Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Method: Transmission.
 - Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Procedure: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

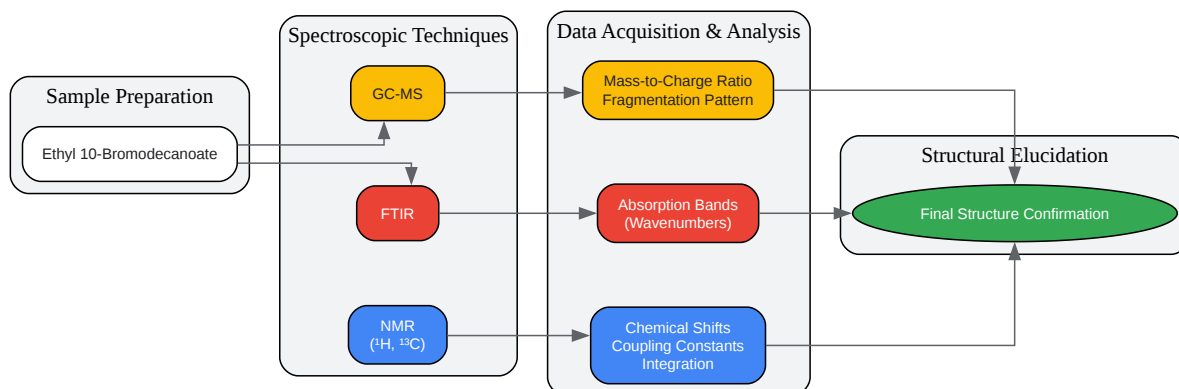
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **Ethyl 10-bromodecanoate** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- GC-MS Acquisition:
 - Gas Chromatograph:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **Ethyl 10-bromodecanoate**.



[Click to download full resolution via product page](#)

Workflow for the spectral characterization of **Ethyl 10-bromodecanoate**.

This comprehensive guide serves as a valuable resource for professionals engaged in research and development, providing the necessary spectral data and methodologies for the confident identification and characterization of **Ethyl 10-bromodecanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 10-Bromodecanoate | C₁₂H₂₃BrO₂ | CID 560452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Ethyl 10-Bromodecanoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580412#ethyl-10-bromodecanoate-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com